molecular formula C23H28F3NO2 B11335322 N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methoxyaniline

N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methoxyaniline

Cat. No.: B11335322
M. Wt: 407.5 g/mol
InChI Key: GXCJOIYVXBELHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methoxyaniline is a complex organic compound characterized by its unique structural features. This compound contains a tetrahydropyran ring, a trifluoromethyl group, and a methoxyaniline moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methoxyaniline involves multiple steps. One common synthetic route starts with the interaction of ethylcyano (2,2-dimethyltetrahydro-2H-pyran-4-yl)acetate with 3-trifluoromethylphenylmagnesium bromide to yield cyanoesters. These cyanoesters undergo decarbethoxylation to produce the corresponding nitrile, which is then reduced with lithium aluminum hydride to form 2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethylamine. This amine is then reacted with aromatic aldehydes to form azomethines, which are reduced with sodium borohydride to yield secondary amines .

Chemical Reactions Analysis

N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methoxyaniline undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with bacterial cell walls, disrupting their integrity and leading to antibacterial effects .

Comparison with Similar Compounds

N-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-4-methoxyaniline can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H28F3NO2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[2-[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]oxan-4-yl]ethyl]-4-methoxyaniline

InChI

InChI=1S/C23H28F3NO2/c1-21(2)16-22(12-14-29-21,17-5-4-6-18(15-17)23(24,25)26)11-13-27-19-7-9-20(28-3)10-8-19/h4-10,15,27H,11-14,16H2,1-3H3

InChI Key

GXCJOIYVXBELHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNC2=CC=C(C=C2)OC)C3=CC(=CC=C3)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.